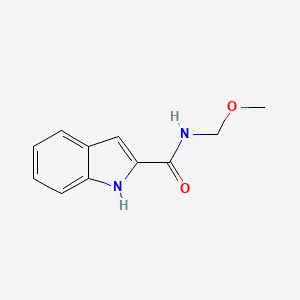

N-(methoxymethyl)-1H-indole-2-carboxamide

Description

Overview of Indole (B1671886) Derivatives in Medicinal Chemistry

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the field of medicinal chemistry. nih.gov This "privileged scaffold" is present in a vast array of naturally occurring and synthetic molecules exhibiting a wide spectrum of biological activities. nih.gov Indole derivatives are integral to numerous therapeutic areas, demonstrating significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. tandfonline.comnih.gov

The versatility of the indole ring allows it to mimic protein structures and interact with a diverse range of biological targets, including enzymes and receptors. nih.gov For instance, certain indole derivatives function as potent anticancer agents by disrupting microtubule formation, a critical process in cell division. tandfonline.com Others, like the well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, exert their effects by inhibiting enzymes such as cyclooxygenase (COX). tandfonline.com The ability to readily functionalize the indole core at various positions enables chemists to fine-tune the pharmacological properties of these compounds, leading to the development of novel therapeutics for a multitude of diseases. tandfonline.comnih.gov

Significance of the 1H-Indole-2-carboxamide Scaffold in Bioactive Molecules

Within the large family of indole derivatives, the 1H-indole-2-carboxamide structure has emerged as a particularly valuable scaffold for the design of new bioactive molecules. This specific arrangement, where a carboxamide group is attached to the second position of the indole ring, provides a rigid and defined framework that can be strategically modified to achieve desired biological effects.

Researchers have successfully utilized this scaffold to develop potent and selective agents for various targets. For example, derivatives of 1H-indole-2-carboxamide have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a target implicated in inflammatory diseases like ulcerative colitis. researchgate.net Furthermore, this scaffold has been instrumental in the discovery of novel antitubercular agents that are active against drug-resistant strains of Mycobacterium tuberculosis. nih.gov These compounds are believed to exert their effect by inhibiting MmpL3, a transporter essential for building the mycobacterial cell wall. nih.gov The structure-activity relationship (SAR) studies of these series often reveal that modifications to the amide substituent and the indole ring itself can drastically influence potency and selectivity. nih.govnih.gov

The following table summarizes the biological activities of select 1H-indole-2-carboxamide derivatives, illustrating the scaffold's versatility.

| Compound Class | Biological Target/Activity | Therapeutic Area |

| Substituted 1H-indole-2-carboxamides | ASK1 Inhibition | Ulcerative Colitis |

| N-Cycloalkyl-4,6-dimethylindole-2-carboxamides | MmpL3 Inhibition / Anti-mycobacterial | Tuberculosis |

| N-phenethyl-1H-indole-2-carboxamides | CB1 Allosteric Modulation | Neurological Disorders |

| N-Aryl-indole-2-carboxamides | Antioxidant / Free Radical Scavenging | Inflammation |

| Substituted Indole-2-carboxamides | EGFR/CDK2 Dual Inhibition | Cancer |

Contextualization of N-(methoxymethyl)-1H-indole-2-carboxamide within Related Indole Analogues

Structure-activity relationship studies on various indole-2-carboxamide series demonstrate the impact of this N-substituent:

N-Alkyl and N-Cycloalkyl Groups: In the context of anti-mycobacterial agents, bulky cycloalkyl groups like cyclooctyl and cycloheptyl on the amide nitrogen were found to confer potent activity. nih.gov

N-Aryl and N-Benzyl Groups: Studies on antioxidant indole-2-carboxamides have shown that N-benzyl substitution is a common feature. The electronic properties of this aromatic ring, such as the presence of halogen substituents, can significantly modulate the compound's ability to scavenge free radicals. tandfonline.com

N-Phenethyl Groups: A series of N-phenethyl-1H-indole-2-carboxamides has been explored as allosteric modulators of the cannabinoid 1 (CB1) receptor. nih.gov Modifications on the phenethyl moiety, such as the addition of a diethylamino group, were found to enhance potency. nih.gov

The compound this compound features a methoxymethyl group (-CH₂OCH₃) attached to the amide nitrogen. This substituent is relatively small, polar, and flexible. Compared to the larger, more rigid, and hydrophobic groups found in many highly active analogues, the methoxymethyl group would be expected to increase the compound's aqueous solubility. Its ability to act as a hydrogen bond acceptor (via the ether oxygen) could also lead to different binding interactions with biological targets compared to simple alkyl or aryl groups. While the synthesis of related N-alkoxymethyl indoles, such as 1-(ethoxymethyl)-substituted indole-2-carboxamides, has been reported, the biological profile of this compound remains an area for future investigation. lookchem.com

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N-(methoxymethyl)-1H-indole-2-carboxamide |

InChI |

InChI=1S/C11H12N2O2/c1-15-7-12-11(14)10-6-8-4-2-3-5-9(8)13-10/h2-6,13H,7H2,1H3,(H,12,14) |

InChI Key |

SZYOSKLHAJQLAP-UHFFFAOYSA-N |

Canonical SMILES |

COCNC(=O)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methoxymethyl 1h Indole 2 Carboxamide

Strategies for the Synthesis of N-(methoxymethyl)-1H-indole-2-carboxamide

The synthesis of this compound involves the construction of the core indole-2-carboxamide structure followed by or incorporating the introduction of the N-methoxymethyl group.

Common Synthetic Routes to Indole-2-carboxamides

The formation of the indole-2-carboxamide backbone is a well-established process in organic chemistry. A primary and widely used method involves the coupling of an indole-2-carboxylic acid with an appropriate amine. This amide bond formation is typically facilitated by a variety of coupling reagents.

A general and effective approach begins with the activation of the carboxylic acid group of indole-2-carboxylic acid. This can be achieved using reagents like thionyl chloride (SOCl2) to form an acyl chloride, which is then reacted with an amine. tandfonline.comresearchgate.net Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (BOP) with a base like N,N-diisopropylethylamine (DIPEA), are frequently employed to directly couple the carboxylic acid with an amine under milder conditions. mdpi.comacs.orgnih.gov These methods offer high yields and are compatible with a wide range of functional groups. nih.gov

Another significant route to indole-2-carboxylates, which are precursors to the corresponding carboxamides, is the Fischer indole (B1671886) synthesis. This method involves the reaction of a substituted phenylhydrazine (B124118) with an α-ketoester, such as ethyl pyruvate, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.govnih.gov The resulting ethyl indole-2-carboxylate (B1230498) can then be hydrolyzed to the carboxylic acid, which is subsequently coupled with an amine. nih.govnih.gov

Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for producing indole-2-carboxylic acid esters. researchgate.net The condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of a copper catalyst and an ionic liquid under microwave irradiation can provide excellent yields of the desired indole-2-carboxylates. researchgate.net

| Starting Material | Reagents | Intermediate/Product | Key Features | Reference |

| Indole-2-carboxylic acid | SOCl2, Amine | Indole-2-carboxamide | Forms reactive acyl chloride | tandfonline.comresearchgate.net |

| Indole-2-carboxylic acid | EDC, HOBt, Amine | Indole-2-carboxamide | Mild coupling conditions | nih.gov |

| Indole-2-carboxylic acid | BOP, DIPEA, Amine | Indole-2-carboxamide | High yield, common in medicinal chemistry | mdpi.comacs.orgnih.gov |

| Phenylhydrazine, Ethyl pyruvate | PTSA | Ethyl indole-2-carboxylate | Classic indole synthesis | nih.govnih.gov |

| 2-Halo aryl aldehyde/ketone, Ethyl isocyanoacetate | Cu(I), Ionic Liquid, Microwave | Ethyl indole-2-carboxylate | Rapid, high yield | researchgate.net |

Specific Approaches for N-Substituted Indole-2-carboxamides

To synthesize this compound, the methoxymethyl group must be introduced onto the amide nitrogen. This is typically achieved by using N-methoxymethylamine in the amide coupling step with indole-2-carboxylic acid.

The general synthetic strategy would involve:

Preparation of Indole-2-carboxylic acid: This can be synthesized via methods like the Fischer indole synthesis or obtained commercially.

Amide Coupling: The indole-2-carboxylic acid is then coupled with N-methoxymethylamine using standard peptide coupling reagents like BOP and DIPEA in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). mdpi.comacs.org

Alternatively, if starting from indole-2-carboxylate, the ester would first be hydrolyzed to the carboxylic acid, followed by the coupling reaction.

Precursor Chemistry and Reagent Selection in Indole-2-carboxamide Synthesis

The selection of precursors and reagents is critical for the successful synthesis of this compound.

Precursors:

Indole-2-carboxylic acid: This is the most direct precursor for the final amide formation. Its availability and purity are paramount.

Substituted Anilines and Propargylamine: These can be used in palladium/copper-catalyzed coupling-cyclization reactions to form the indole ring. researchgate.net

2-Halo Aryl Aldehydes/Ketones and Ethyl Isocyanoacetate: These are precursors for the microwave-assisted synthesis of indole-2-carboxylates. researchgate.net

N-methoxymethylamine: This is the key reagent for introducing the specific N-substituent.

Reagents:

Coupling Reagents: The choice of coupling reagent can significantly impact the reaction yield and purity of the product. BOP, HBTU, EDC/HOBt, and HATU are commonly used and selected based on the specific substrates and desired reaction conditions. mdpi.comnih.govmdpi.com

Bases: Organic bases like DIPEA and triethylamine (B128534) (TEA) are often used to neutralize the acidic byproducts of the coupling reaction and to facilitate the reaction. researchgate.netmdpi.com

Solvents: Anhydrous solvents such as DMF, DCM, and THF are typically used to ensure the reaction proceeds efficiently without unwanted side reactions. nih.govacs.org

| Precursor | Role in Synthesis | Common Reagents Used With Precursor | Reference |

| Indole-2-carboxylic acid | Direct precursor for amide formation | BOP, DIPEA, EDC, HOBt, SOCl2 | mdpi.comacs.orgnih.gov |

| Ethyl Indole-2-carboxylate | Precursor to indole-2-carboxylic acid | NaOH (for hydrolysis) | nih.govnih.gov |

| Phenylhydrazines | Formation of the indole ring | α-Ketoesters (e.g., ethyl pyruvate), PTSA | nih.govnih.gov |

| N-methoxymethylamine | Source of the N-substituent | Indole-2-carboxylic acid, coupling reagents | |

| 2-Halo Aryl Aldehydes/Ketones | Formation of the indole ring | Ethyl isocyanoacetate, Cu(I) catalyst, Ionic liquid | researchgate.net |

Derivatization and Analog Synthesis from the this compound Core Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of analogs. Further modifications can be made at several positions on the indole ring, primarily at the N1-position of the indole and at various positions on the aromatic ring.

N1-Alkylation/Arylation: The nitrogen of the indole ring can be functionalized. For instance, N-alkylation can be achieved using an alkyl halide in the presence of a base like sodium hydride (NaH). rsc.org N-arylation can be accomplished through copper-catalyzed decarboxylative coupling of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This allows for the introduction of various alkyl and aryl groups, significantly expanding the chemical space of the analogs.

Substitution on the Indole Ring: Modifications on the benzene (B151609) portion of the indole ring are typically introduced by starting with appropriately substituted anilines in the initial indole synthesis. For example, using a 5-chloro-substituted phenylhydrazine in a Fischer indole synthesis will result in a 5-chloro-indole-2-carboxamide scaffold. nih.gov

Modification of the Carboxamide Moiety: While the core of this article is this compound, it's worth noting that the amide portion can be varied by using different amines in the coupling step. This allows for the synthesis of a library of N-substituted indole-2-carboxamides with diverse properties. tandfonline.comtandfonline.com

Structural Characterization and Spectroscopic Analysis of N Methoxymethyl 1h Indole 2 Carboxamide and Its Analogues

Advanced Spectroscopic Techniques for Structure Elucidation

The determination of the chemical structure of N-(methoxymethyl)-1H-indole-2-carboxamide and its analogues relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they allow for an unambiguous assignment of the structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For indole-2-carboxamide derivatives, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the indole (B1671886) ring and the nature of the amide substituent.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxamide group is characteristically found in the downfield region (around 160-170 ppm). The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm), with their specific shifts influenced by the electronic effects of the carboxamide group. The methoxymethyl group would give rise to two distinct signals for the methylene (B1212753) and methyl carbons.

Table 1: Representative ¹H NMR Data for an Indole-2-Carboxamide Analogue

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| N,N-dimethyl-1H-indole-2-carboxamide hmdb.ca | CDCl₃ | 9.45 (s, 1H, NH), 7.69 (d, 1H), 7.46 (d, 1H), 7.32 (t, 1H), 7.16 (t, 1H), 6.88 (d, 1H), 3.43 (s, 3H, N-CH₃), 3.27 (s, 3H, N-CH₃) |

Table 2: Representative ¹³C NMR Data for an Indole Analogue

| Compound | Solvent | Chemical Shift (δ ppm) |

| Indole researchgate.net | DMSO-d₆ | 135.8, 127.9, 124.1, 120.8, 119.8, 119.0, 111.4, 101.5 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂N₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) often leads to characteristic fragmentation of the indole ring and cleavage of the amide bond. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (204.23 g/mol ). nih.gov Common fragmentation pathways for indole derivatives include the loss of small molecules like CO and HCN, as well as cleavage of the substituents on the indole ring and the amide nitrogen.

Table 3: Predicted Molecular Ion Peak for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (M⁺) m/z |

| This compound | C₁₁H₁₂N₂O₂ | 204.23 nih.gov | 204 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman analysis corresponds to the vibrational modes of specific bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A prominent C=O stretching vibration for the amide carbonyl group would be observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the indole ring would appear as a sharp band around 3300-3400 cm⁻¹. The C-N stretching of the amide and the C-O-C stretching of the methoxymethyl group would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Analysis of the IR spectrum of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, reveals a sharp N-H stretching band at 3342 cm⁻¹ and a strong C=O stretching band. mdpi.com These values provide a good reference for the expected positions of these functional groups in this compound.

Table 4: Characteristic IR Absorption Bands for Indole-2-Carboxamide Analogues

| Functional Group | Analogue Compound | Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | 5-Methoxy-1H-indole-2-carboxylic acid mdpi.com | 3342 |

| C=O Stretch (Amide) | 5-Methoxy-1H-indole-2-carboxylic acid mdpi.com | ~1700 |

| O-H Stretch (Carboxylic Acid) | 5-Methoxy-1H-indole-2-carboxylic acid mdpi.com | Broad, ~2500-3300 |

X-ray Crystallography for Solid-State Structure Determination of Indole-2-carboxamide Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and solid-state properties of a compound. rsc.org

Stereochemical Aspects and Conformational Analysis of this compound

This compound does not possess any chiral centers, and therefore does not exhibit stereoisomerism in the form of enantiomers or diastereomers. However, the molecule does have conformational flexibility, primarily around the C2-C(O) and the C(O)-N single bonds.

The rotation around the C2-C(O) bond determines the orientation of the carboxamide group relative to the indole ring. Due to potential steric hindrance between the carbonyl oxygen and the H3 proton of the indole, a planar conformation might be favored.

The conformation of the N-(methoxymethyl) group is also of interest. Rotation around the C(O)-N and N-CH₂ bonds will lead to different spatial arrangements of the methoxymethyl substituent. The presence of the lone pairs on the nitrogen and oxygen atoms can influence the conformational preferences through electronic effects. Computational modeling, in conjunction with spectroscopic techniques like NOE (Nuclear Overhauser Effect) NMR, could provide detailed insights into the preferred conformations of this compound in solution.

Biological Activities and Pharmacological Investigations of Indole 2 Carboxamide Derivatives

In Vitro Pharmacological Profiling

The initial stages of drug discovery for indole-2-carboxamide derivatives often involve a comprehensive in vitro pharmacological profiling to determine their biological targets and mechanisms of action.

Enzyme Inhibition Studies

Indole-2-carboxamide derivatives have been identified as inhibitors of various enzymes implicated in disease pathogenesis. While specific studies on N-(methoxymethyl)-1H-indole-2-carboxamide are not prevalent in publicly accessible research, the broader class of heteroaromatic carboxamides has been investigated for its inhibitory effects. For instance, a patent application describes novel heteroaromatic carboxamide derivatives as inhibitors of plasma kallikrein, a serine protease involved in inflammatory and edematous conditions. nih.govyoutube.com

Furthermore, extensive research has demonstrated the potent inhibitory activity of indole-2-carboxamides against other key enzymes. Certain derivatives have been shown to be effective dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), enzymes that are often dysregulated in cancer. nih.gov For example, compounds such as 5d and 5e have demonstrated significant inhibitory potency against both EGFR and CDK2. nih.gov

In the realm of infectious diseases, indole-2-carboxamides have emerged as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. nih.gov This inhibitory action makes them promising candidates for the development of new anti-tuberculosis agents.

Table 1: Enzyme Inhibitory Activity of Selected Indole-2-carboxamide Derivatives

| Compound | Target Enzyme(s) | IC50 | Reference |

|---|---|---|---|

| 5d | EGFR | 89 ± 6 nM | nih.gov |

| CDK2 | 23 µM | nih.gov | |

| 5e | EGFR | 93 ± 8 nM | nih.gov |

| CDK2 | 13 nM | nih.gov | |

| NITD-304 | MmpL3 | - | rsc.org |

| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | M. tb | MIC = 0.012 µM | rsc.org |

Receptor Binding Assays for Indole-2-carboxamide Derivatives

The versatility of the indole-2-carboxamide scaffold is further highlighted by its ability to interact with various receptors. A significant body of research has focused on their role as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor involved in numerous physiological processes. acs.orgnih.gov Compounds like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) have been identified as prototypical allosteric modulators of CB1. nih.gov These modulators can enhance or diminish the binding and/or signaling of endogenous ligands. For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) was found to have a KB of 259.3 nM with a high binding cooperativity. acs.org

In a different therapeutic context, a library of 1H-indole-2-carboxamides was discovered to be inhibitors of the androgen receptor (AR) binding function 3 (BF3). researchgate.net This allosteric site on the AR presents an alternative target for overcoming resistance to conventional anti-androgen therapies in prostate cancer.

Table 2: Receptor Binding Affinity of Selected Indole-2-carboxamide Derivatives

| Compound | Receptor | Binding Affinity (KB) | Reference |

|---|---|---|---|

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | CB1 | 89.1 nM | acs.org |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | CB1 | 259.3 nM | acs.org |

| N-(Furan-2-ylmethyl)-N-isopropyl-indole-2-carboxamides | AR (BF3) | - | researchgate.net |

Cell-Based Assays and Signaling Pathway Analysis

Cell-based assays are crucial for understanding the functional consequences of enzyme inhibition or receptor modulation by indole-2-carboxamide derivatives. Such assays have been instrumental in identifying compounds that induce neural stem cell (NSC) proliferation. lu.seresearchgate.net While specific data on this compound is limited, related pyridoindole derivatives have been shown to impact adult hippocampal neurogenesis. nih.gov

In cancer research, indole-2-carboxamides have been evaluated for their antiproliferative activity in various cancer cell lines. Studies have shown that these compounds can induce apoptosis through the modulation of key signaling pathways. nih.gov For example, certain derivatives have been found to upregulate pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov Furthermore, their ability to inhibit kinases like EGFR and CDK2 disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, lead indole-2-carboxamide derivatives are advanced to preclinical in vivo studies to assess their efficacy in relevant animal models of disease.

Evaluation in Metabolic Disease Models

A notable area of investigation for indole-2-carboxamide derivatives is in the treatment of metabolic diseases such as hyperlipidemia. Several studies have demonstrated the lipid-lowering effects of these compounds in rodent models. For instance, N-[4-benzoylphenyl]-1H-indole-2-carboxamide was evaluated in both diet-induced and Triton WR-1339-induced hyperlipidemic rats. In the Triton-induced model, this compound significantly reduced serum levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels. jocpr.comresearchgate.netjocpr.com Specifically, a significant decrease in serum cholesterol (60%), triglycerides (33-45%), and LDL (32%) was observed, alongside a 58% increase in HDL. jocpr.comresearchgate.net

Similarly, a series of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were tested in Triton WR-1339-induced hyperlipidemic rats. nih.gov Compounds N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (2) and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) were found to significantly reduce elevated plasma triglyceride levels. nih.gov Furthermore, these compounds led to a significant increase in HDL-cholesterol levels. nih.gov

Table 3: In Vivo Efficacy of Indole-2-carboxamide Derivatives in Rodent Models of Hyperlipidemia

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| N-[4-benzoylphenyl]-1H-indole-2-carboxamide | Triton WR-1339-induced hyperlipidemic rats | ↓ Total Cholesterol (60%), ↓ Triglycerides (33-45%), ↓ LDL (32%), ↑ HDL (58%) | jocpr.comresearchgate.net |

| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (2) | Triton WR-1339-induced hyperlipidemic rats | Significantly reduced plasma triglycerides, ↑ HDL-cholesterol | nih.gov |

| N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) | Triton WR-1339-induced hyperlipidemic rats | Significantly reduced plasma triglycerides, ↑ HDL-cholesterol | nih.gov |

Assessment of Neurogenesis Stimulation in Relevant Preclinical Models

The potential of indole-2-carboxamide derivatives to stimulate neurogenesis, a process critical for brain plasticity and repair, is an emerging area of research. While in vitro studies have shown promise, in vivo validation is essential. Preclinical studies in animal models of neurological disorders are necessary to determine if the observed in vitro neural stem cell proliferation translates to enhanced neurogenesis and functional recovery in a complex biological system. For example, a novel indole-2-carboxamide derivative, LG4 , has been shown to alleviate diabetic kidney disease in mice by inhibiting inflammatory responses, suggesting a potential for this class of compounds in diseases with an inflammatory component, which can also affect the brain. nih.gov Although direct in vivo evidence for neurogenesis stimulation by this compound is not yet available, the activity of related compounds warrants further investigation in relevant preclinical models of neurodegenerative diseases or brain injury.

Mechanistic Insights into Biological Actions

Detailed mechanistic studies are crucial for understanding how a compound exerts its pharmacological effects. This typically involves identifying the specific biomolecule it interacts with and tracing the subsequent cellular signaling events.

Molecular Target Identification and Validation

The molecular target of a drug is the specific molecule, usually a protein or nucleic acid, with which it interacts to produce its effect. The identification and validation of these targets are fundamental steps in drug discovery and development. For the broader class of indole-2-carboxamides, several molecular targets have been identified. For instance, certain derivatives have been shown to act as allosteric modulators of the cannabinoid CB1 receptor, while others inhibit the mycobacterial membrane protein Large 3 (MmpL3) or function as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). nih.govnih.govnih.gov

However, specific studies identifying and validating the molecular target for This compound are not presently available. The introduction of the N-methoxymethyl group could significantly alter the compound's binding affinity and selectivity for various potential targets compared to other reported indole-2-carboxamide derivatives. Without dedicated screening and validation studies, any proposed target for this specific compound would be purely speculative and based on the activities of related, but structurally distinct, molecules.

Downstream Signaling Pathway Elucidation

Once a compound binds to its molecular target, it triggers a cascade of intracellular events known as a signaling pathway, ultimately leading to a physiological response. The elucidation of these pathways provides a deeper understanding of the compound's mechanism of action. For example, indole-2-carboxamide derivatives that modulate the CB1 receptor can influence downstream pathways such as the G-protein coupling activity. nih.gov Similarly, those that inhibit EGFR and CDK2 have been shown to induce apoptosis through effects on markers like caspases, Cytochrome C, Bax, and Bcl-2. researchgate.net

As the molecular target for This compound has not been elucidated, the downstream signaling pathways it may modulate are also unknown. Determining these pathways would require initial identification of the molecular target, followed by a series of biochemical and cellular assays to map the subsequent signaling cascade.

Computational Chemistry and Molecular Modeling of N Methoxymethyl 1h Indole 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These calculations provide information on electron distribution, molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity descriptors.

For the indole-2-carboxamide scaffold, quantum calculations help in understanding its reactivity and interaction capabilities. For instance, studies on N-Arylsulfonyl-indole-2-carboxamide derivatives have utilized quantum mechanical descriptors to build Quantitative Structure-Activity Relationship (QSAR) models. biorxiv.org Descriptors such as the "minimum electrophilic reactivity index for a C atom" and the "minimum nucleophilic reactivity index for an S atom" have been shown to be significant in correlating with the biological activity of these compounds. biorxiv.org An increase in the electrophilic reactivity index for certain carbon atoms was found to impact the half-maximal inhibitory concentration (IC50), highlighting the importance of the quantum chemical features of the molecule. biorxiv.org

Similarly, DFT calculations have been used to analyze the structure and vibrational frequencies of indole (B1671886) derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com These studies confirm molecular geometries and the nature of intermolecular interactions, like the formation of hydrogen bonds, which are critical for molecular recognition in biological systems. mdpi.com The N-H group of the indole ring, for example, is often identified as a key hydrogen bond donor. mdpi.com For N-(methoxymethyl)-1H-indole-2-carboxamide, the methoxymethyl group introduces additional sites for potential interactions, and its electronic influence on the indole ring system can be precisely characterized using these computational methods.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-protein interactions.

Numerous docking studies have been performed on indole-2-carboxamide derivatives to explore their binding modes with various protein targets, including kinases, enzymes, and receptors. nih.govmdpi.com For example, in a study of indole-2-carboxamides as potential PI3Kα/EGFR inhibitors, molecular docking confirmed that the compounds fit within the kinase catalytic sites, forming crucial hydrogen bonds with key amino acid residues. nih.gov Likewise, docking studies of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase (FBPase) inhibitors revealed important interactions with residues such as Met18, Gly21, Gly26, Leu30, and Thr31 at the allosteric binding site. nih.govmdpi.com

The common interaction patterns observed for the indole-2-carboxamide scaffold often involve:

Hydrogen bonding: The amide linker and the indole N-H group are common hydrogen bond donors and acceptors. mdpi.comnih.gov

Hydrophobic interactions: The indole ring itself frequently engages in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine in the protein's binding pocket. mdpi.com

Substituent Interactions: Groups attached to the indole core can form specific interactions that enhance binding affinity and selectivity. The methoxymethyl group in this compound, for instance, could potentially form hydrogen bonds via its oxygen atom.

A representative summary of key interactions for a generic indole-2-carboxamide derivative is presented below.

| Interaction Type | Ligand Group | Potential Protein Residue Partners |

| Hydrogen Bond (Donor) | Indole N-H, Amide N-H | Asp, Glu, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Amide C=O, Methoxymethyl Oxygen | Lys, Arg, Ser, Main-chain N-H |

| π-π Stacking | Indole Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Indole Ring, Alkyl groups | Val, Leu, Ile, Ala, Met |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational landscape of the ligand and the stability of its complex with the protein over time. escholarship.org MD simulations are crucial for assessing the stability of predicted docking poses and understanding how the protein and ligand adapt to each other. escholarship.orgchemmethod.com

MD simulations have been applied to study complexes of indole-2-carboxamide derivatives with their protein targets. nih.govmdpi.com In the case of FBPase inhibitors, MD simulations showed that the docked compounds could bind stably to the target protein in a dynamic environment, confirming the viability of the binding mode predicted by docking. nih.govmdpi.com These simulations track the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess the stability of the complex. A stable complex is indicated by a low and non-fluctuating RMSD value over the simulation period. chemmethod.com

For a flexible molecule like this compound, MD simulations can explore its various possible conformations in solution and within a binding site. This helps to understand the energetic landscape of its binding and can reveal the existence of cryptic or allosteric binding sites that are not apparent in static crystal structures. escholarship.orgnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Indole-2-carboxamide Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Several QSAR studies have been successfully conducted on various series of indole-2-carboxamide derivatives. biorxiv.orgnih.govnih.govbenthamdirect.com For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used. These methods correlate the biological activity of compounds with their 3D steric and electrostatic fields.

In a study on indole-2-carboxamide derivatives as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa), both CoMFA and CoMSIA models yielded statistically significant results, indicating their high predictive power. nih.gov Similarly, robust 3D-QSAR models were developed for N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors. nih.govmdpi.com The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (R²). High values for these parameters suggest a reliable and predictive QSAR model.

The table below summarizes the statistical results from a representative 3D-QSAR study on N-arylsulfonyl-indole-2-carboxamide derivatives. nih.gov

| Model | q² (Cross-validated) | R² (Non-cross-validated) | r²_pre (External validation) | F value | PLS Components |

| CoMFA | 0.709 | 0.979 | 0.932 | 344.4 | 5 |

| CoMSIA | 0.716 | 0.978 | 0.890 | 321.6 | 6 |

These models provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thus guiding further chemical synthesis and optimization. mdpi.com

In Silico Prediction of Drug-like Properties and CNS Penetration Potential

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico methods are widely used to predict these properties from the chemical structure, helping to filter out compounds that are likely to fail later in development. nih.goveijppr.com

"Drug-likeness" is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Computational tools can quickly calculate these and other properties, such as the topological polar surface area (TPSA), which is correlated with intestinal absorption and blood-brain barrier (BBB) penetration. eijppr.com

Studies on various indole-based compounds often include in silico ADME predictions. mdpi.comacs.org For the this compound scaffold, it is expected to have favorable drug-like properties. The prediction of central nervous system (CNS) penetration is particularly relevant for compounds targeting neurological disorders. nih.gov In silico models for BBB penetration often use descriptors like logP, TPSA, and molecular weight. nih.gov Generally, compounds with lower molecular weight, TPSA < 90 Ų, and moderate lipophilicity are more likely to cross the BBB. mdpi.comnih.gov

The predicted properties for the parent compound, 1H-indole-2-carboxamide , are shown below as a baseline for its derivatives.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | ~160 g/mol | < 500 |

| logP (Lipophilicity) | ~1.5 - 2.0 | < 5 |

| Hydrogen Bond Donors | 2 (indole N-H, amide N-H) | < 5 |

| Hydrogen Bond Acceptors | 1 (amide C=O) | < 10 |

| Topological Polar Surface Area (TPSA) | ~55-65 Ų | < 140 (general), < 90 (for CNS) |

These values suggest that the core indole-2-carboxamide structure is a good starting point for developing orally bioavailable drugs, including those that may penetrate the CNS. The addition of the N-(methoxymethyl) group would slightly alter these values, but likely keep them within acceptable ranges for a drug-like molecule.

Discovery and Isolation from Natural Sources

Identification of Indole-2-carboxamide Derivatives in Natural Products

Indole-2-carboxamide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. While many derivatives are synthesized in the laboratory, the core indole (B1671886) structure is a common motif in natural products. The direct isolation of N-(methoxymethyl)-1H-indole-2-carboxamide from natural sources has not been prominently reported in scientific literature. However, the discovery of closely related analogs from microorganisms highlights the natural origin of this chemical scaffold.

A notable example is the identification of 6-methoxy-1H-indole-2-carboxylic acid from the bacterium Bacillus toyonensis (isolate OQ071612). nih.gov This discovery underscores the capability of microorganisms to produce substituted indole-2-carboxylic acid derivatives, which are the immediate precursors to indole-2-carboxamides. The isolation and characterization of such compounds provide valuable insights into the structural diversity of microbial metabolites.

The general indole scaffold is a recurring feature in a vast array of natural products with diverse biological activities, including the cladoniamides, which are bis-indole alkaloids isolated from the lichen-associated actinomycete Streptomyces uncialis. plos.orgplos.org These findings suggest that while a specific derivative like this compound may not have been discovered from a natural source yet, the fundamental building blocks and enzymatic machinery for its potential synthesis exist in nature.

| Compound | Natural Source | Reference |

| 6-methoxy-1H-indole-2-carboxylic acid | Bacillus toyonensis | nih.gov |

| Cladoniamides (bis-indole alkaloids) | Streptomyces uncialis | plos.orgplos.org |

Biosynthetic Pathways of N-methyl-1H-indole-2-carboxamide and Related Analogs in Microorganisms

The biosynthesis of N-methyl-1H-indole-2-carboxamide in microorganisms has not been specifically elucidated. However, the biosynthetic pathways of related indole alkaloids, particularly those produced by Streptomyces, offer a well-studied model for understanding how such compounds could be assembled. The biosynthesis of these complex molecules typically begins with the aromatic amino acid L-tryptophan.

For instance, the biosynthesis of the cladoniamides, a family of bis-indole alkaloids, initiates with the oxidative dimerization of two L-tryptophan molecules. plos.orgplos.org This process is orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster. Key enzymatic steps often involve oxidases, methyltransferases, and tailoring enzymes that modify the core indole structure.

The general proposed biosynthetic route to many indole alkaloids involves:

Formation of the Indole Core: The pathway to tryptophan, and thus the indole ring, begins with the shikimate pathway, which produces chorismate. Chorismate is then converted to anthranilate, which is subsequently transformed into the indole moiety of tryptophan.

Derivatization of the Indole Ring: Once the indole core is formed, various enzymes can modify it. For example, in the case of 6-methoxy-1H-indole-2-carboxylic acid, a methoxy (B1213986) group is added to the C6 position of the indole ring, a reaction likely catalyzed by a methyltransferase.

Formation of the Carboxamide Group: The carboxylic acid at the C2 position of the indole ring can be activated and then condensed with an amine to form the carboxamide. In the case of N-methyl-1H-indole-2-carboxamide, this would involve the enzymatic coupling of indole-2-carboxylic acid with methylamine. N-methylation can occur either before or after the formation of the amide bond, catalyzed by an N-methyltransferase.

The study of biosynthetic gene clusters, like the one responsible for cladoniamide production in Streptomyces uncialis, reveals the genetic blueprint for the synthesis of these complex molecules. plos.orgplos.org These clusters typically contain genes for all the necessary enzymes, including those for precursor supply, core scaffold formation, and subsequent chemical modifications.

| Precursor | Key Intermediate | Enzyme Type (Example) | Final Product Class (Example) |

| L-Tryptophan | Indole-2-carboxylic acid | Methyltransferase | Substituted Indole-2-carboxamides |

| L-Tryptophan | Oxidized Tryptophan Dimers | Dimerizing Oxidase | Bis-indole Alkaloids (e.g., Cladoniamides) |

Emerging Research Areas and Future Perspectives

Development of Advanced Analytical Techniques for Detection and Quantification

The robust analysis of N-(methoxymethyl)-1H-indole-2-carboxamide and its derivatives in various matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. While standard techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the detection and quantification of small molecules, the increasing complexity of biological systems and the demand for higher sensitivity and specificity are driving the development of more advanced analytical methodologies. researchgate.net

Future advancements are anticipated in the following areas:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, including techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry, offers superior mass accuracy and resolution. This allows for more confident identification of metabolites and degradation products of indole-2-carboxamide derivatives in complex biological samples.

Hyphenated Techniques: The coupling of chromatographic separation with various detection methods, known as hyphenated techniques, is becoming increasingly sophisticated. For instance, the combination of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) provides rapid and highly sensitive quantification. nih.gov

Label-Free Quantification: The development of label-free methods for quantifying these compounds and their metabolites in tissues is an area of active research. Techniques like Liquid Extraction Surface Analysis (LESA) coupled with micro-liquid chromatography-tandem mass spectrometry (µLC-MS/MS) have shown promise for the direct quantification of drug metabolites from tissue sections. nih.gov

In-vivo Imaging: While still in early stages for small molecules like this compound, the development of specific radiolabeled analogs could enable non-invasive in-vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize the biodistribution and target engagement of these compounds in real-time. nih.gov

These advanced analytical tools are indispensable for accelerating the research and development of indole-2-carboxamide-based therapeutics.

Exploration of Novel Biological Targets for Indole-2-carboxamide Derivatives

The versatility of the indole-2-carboxamide scaffold has led to the discovery of derivatives with activity against a wide array of biological targets. While the specific targets of this compound are not extensively documented in publicly available research, the broader class of indole-2-carboxamides has been shown to interact with several key proteins implicated in various diseases.

| Biological Target | Therapeutic Area | Research Findings |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Derivatives have been synthesized that act as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), showing potent antiproliferative activity against cancer cell lines. nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Dual inhibition of EGFR and CDK2 by indole-2-carboxamide derivatives has been explored as a strategy to overcome resistance to single-agent therapies. nih.gov |

| Androgen Receptor (AR) | Cancer | A library of 1H-indole-2-carboxamides was found to inhibit the binding function 3 (BF3) allosteric site of the androgen receptor, demonstrating antiproliferative activity in prostate cancer cell lines, including those resistant to conventional anti-androgens. nih.gov |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Pain and Inflammation | Novel indole-2-carboxamides have been designed and synthesized as agonists for the TRPV1 ion channel, a key target for the development of new pain and inflammation treatments. mdpi.com |

| Cannabinoid Receptor 1 (CB1) | Neurological Disorders | Certain indole-2-carboxamide derivatives have been identified as allosteric modulators of the CB1 receptor, which plays a role in various neurological functions. nih.gov |

| MmpL3 Transporter | Infectious Diseases (Tuberculosis) | Indole-2-carboxamides have been reported as inhibitors of the MmpL3 transporter, which is essential for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov |

| Trypanosoma cruzi | Infectious Diseases (Chagas Disease) | Substituted indoles, including indole-2-carboxamides, have been identified through phenotypic screening to have activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov |

The exploration of these and other novel biological targets remains a vibrant area of research, with the potential to yield new therapeutic agents for a wide range of diseases.

Integration with Multi-omics Approaches for Comprehensive Biological Understanding

To gain a deeper understanding of the mechanisms of action and potential off-target effects of this compound and its analogs, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics.

For instance, a transcriptomic analysis could reveal changes in gene expression in response to treatment with an indole-2-carboxamide derivative, providing clues about the pathways it modulates. Proteomics could then be used to identify the specific proteins whose expression or post-translational modifications are altered. Metabolomics would complete the picture by showing how these changes at the gene and protein level translate into alterations in the cellular metabolic profile.

While specific multi-omics studies on this compound are not yet widely reported, the application of these technologies to the broader class of indole-2-carboxamides is a logical next step. This comprehensive approach will be invaluable for:

Target Deconvolution: Identifying the primary biological target(s) of a compound.

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by the compound.

Biomarker Discovery: Identifying biomarkers that can predict a patient's response to treatment.

Toxicity Prediction: Identifying potential off-target effects and toxicity liabilities early in the drug discovery process.

The integration of multi-omics data represents a powerful strategy for unlocking the full therapeutic potential of this class of compounds.

Challenges and Opportunities in this compound Research

Despite the promise of the indole-2-carboxamide scaffold, several challenges remain in the research and development of compounds like this compound.

Challenges:

Specificity and Selectivity: As with many kinase inhibitors and other targeted therapies, achieving high specificity for the intended target while minimizing off-target effects is a significant challenge.

Drug Resistance: The development of resistance to targeted therapies is a common clinical problem. Research into combination therapies and next-generation inhibitors is needed to overcome this challenge. nih.gov

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for ensuring adequate drug exposure at the target site. Poor metabolic stability and solubility have been noted as hurdles for some indole-2-carboxamide derivatives. nih.govdndi.org

Blood-Brain Barrier Penetration: For neurological indications, the ability of the compound to cross the blood-brain barrier is a critical and often difficult-to-achieve property.

Opportunities:

Polypharmacology: The ability of some indole-2-carboxamide derivatives to interact with multiple targets presents an opportunity for the development of "multi-target" drugs. This approach can be particularly beneficial for complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

Underexplored Targets: A vast number of potential biological targets remain to be explored for this chemical scaffold, offering opportunities for the discovery of first-in-class medicines.

Personalized Medicine: The integration of multi-omics data can facilitate a personalized medicine approach, where treatment is tailored to the specific molecular profile of a patient's disease.

Neglected Diseases: The discovery of indole-2-carboxamides with activity against pathogens like Trypanosoma cruzi highlights the potential of this compound class to address unmet medical needs in the area of neglected tropical diseases. nih.govdndi.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(methoxymethyl)-1H-indole-2-carboxamide derivatives?

- Methodology : The most common approaches involve amide coupling (e.g., EDC·HCl/HOBt-mediated reactions) and N-Boc deprotection . For example:

- Method A : React indole-2-carboxylic acid derivatives with amines using EDC·HCl, HOBt, and DIPEA in anhydrous DMF. Purify via column chromatography (e.g., CH₂Cl₂/MeOH gradient) to achieve >95% purity .

- Method C : Deprotect N-Boc intermediates using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by neutralization with NaHCO₃ and purification .

- Key Considerations : Optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) and monitor reaction progress via TLC.

Q. How are structural and purity characteristics of this compound derivatives validated?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substituent positions and integration ratios (e.g., δ 9.29 ppm for indole NH in CDCl₃) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18 with MeOH/H₂O gradients) .

Advanced Research Questions

Q. How can researchers optimize the yield of N-substituted indole-2-carboxamides in amide coupling reactions?

- Strategies :

- Coupling Agents : Replace EDC·HCl with DMT-MM for moisture-sensitive reactions to reduce side products .

- Solvent Selection : Use DMF for polar substrates or THF for sterically hindered amines .

- Purification : Employ preparative HPLC for challenging separations (e.g., diastereomers or regioisomers) .

Q. How can structure-activity relationship (SAR) studies guide the design of indole-2-carboxamides with anti-mycobacterial activity?

- Key Modifications :

- Substituent Effects : Fluorine at C4/C6 enhances lipophilicity and target engagement (e.g., MIC = 0.5 µg/mL for 8h vs. 2 µg/mL for non-fluorinated analogs) .

- Side Chain Optimization : Adamantane-derived amines improve membrane penetration, while benzyl groups reduce potency due to steric clashes .

- Experimental Design : Screen analogs against Mycobacterium smegmatis and correlate logP values with MIC using QSAR models .

Q. How do researchers resolve discrepancies in biological activity data across indole-2-carboxamide analogs?

- Root Cause Analysis :

- Purity Issues : Re-evaluate HPLC conditions; impurities >5% can artificially inflate/deflate activity .

- Assay Variability : Standardize inoculum size (e.g., 10⁶ CFU/mL) and incubation time (72 hrs) in broth microdilution assays .

Q. What computational methods predict the bioactivity of this compound derivatives?

- Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with mycobacterial cytochrome P450 (CYP121) .

- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) for lead optimization .

- ADMET Prediction : Calculate bioavailability scores (e.g., QED >0.6) and CYP450 inhibition risks .

Methodological Challenges

Q. How are photoactivatable functionalities (e.g., azide, benzophenone) introduced into indole-2-carboxamides for target identification?

- Synthesis Protocol :

- Azide Incorporation : React hydroxymethyl intermediates with DPPA/DBU in THF (e.g., 28: 50% yield after Combiflash purification) .

- Benzophenone Tags : Use Ullmann coupling to attach 4-benzoylphenyl groups, followed by photoirradiation (365 nm) for crosslinking studies .

- Validation : Confirm functionality via IR (azide: ~2100 cm⁻¹) and LC-MS/MS for crosslinked protein identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.